molecular formula C40H51Cl4N5O4 B1574199 p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

カタログ番号 B1574199
分子量: 807.68
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.

科学的研究の応用

Discovery and Characterization of Inhibitors

  • Discovery of RG7388 : The discovery of RG7388, a potent and selective p53-MDM2 inhibitor for cancer treatment, overcomes challenges associated with the hydrophobic nature of the protein-protein interaction surface. This second-generation clinical MDM2 inhibitor exhibits superior potency and selectivity compared to its predecessor, RG7112 (Ding et al., 2013).
  • Novel Dihydroisoquinolinone Derivatives : Research on dihydroisoquinolinone derivatives led to the identification of a new class of small molecule inhibitors of the p53-MDM2 interaction. These compounds exhibit significant cellular activity and present a unique binding mode for p53-MDM2 inhibitors (Gessier et al., 2015).

Natural Product Inhibition and Synthetic Studies

  • Chlorofusin as a Natural Product Inhibitor : Chlorofusin, a natural product, inhibits the p53-MDM2 interaction. Synthetic studies on chlorofusin have helped in reassigning its stereochemistry and in the development of analogues for biological evaluation (Clark et al., 2009).

Mechanistic Insights and Binding Modes

  • Transient Protein States in Inhibitor Design : Understanding the cocrystal structures of MDM2 with inhibitors based on 6-chloroindole scaffolds has revealed distinct conformational states and a four-point binding mode, extending small molecules binding toward MDM2's "lid" segment (Bista et al., 2013).
  • Inhibitors Undergoing Clinical Trials : NVP-CGM097, a potent and selective MDM2 inhibitor, has been developed and is undergoing phase 1 clinical trials. It offers insights into the mechanism of action, binding mode, and pharmacokinetic properties relevant for cancer treatment (Holzer et al., 2015).

Review and Analysis of Inhibitors

  • Small-Molecule Inhibitors in Clinical Trials : A review of seven MDM2 inhibitors in early phase clinical trials for cancer treatment provides insights into their design, synthesis, properties, and clinical studies (Zhao et al., 2014).
  • Identification of Promising Disruptors : An integrated in silico screening strategy has been employed to identify new antagonists of the p53-MDM2 interaction, offering guidelines for designing anti-cancer agents (Sirous et al., 2019).

特性

分子式

C40H51Cl4N5O4

分子量

807.68

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。